Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide
Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and swine, to prevent vitamin K deficiency.[1][2] Its primary function is to serve as a precursor for the in vivo synthesis of menaquinone-4 (MK-4), a biologically active form of vitamin K2. Vitamin K is an essential cofactor for the γ-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues in vitamin K-dependent proteins. This process is critical for the biological activity of proteins involved in blood coagulation, bone metabolism, and other physiological functions.[3]
Beyond its role in animal nutrition, the active moiety of MPB, menadione, has garnered significant interest in the scientific community for its potential therapeutic applications. Research has explored its efficacy as an anticancer agent and its potential role in mitigating the progression of neurodegenerative diseases.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and experimental methodologies related to menadione dimethylpyrimidinol bisulfite and its active component, menadione.
Chemical and Physical Properties
Menadione dimethylpyrimidinol bisulfite is a complex of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group. This formulation enhances the stability and water solubility of menadione.
| Property | Menadione Dimethylpyrimidinol Bisulfite (MPB) | Menadione |
| Synonyms | Hetrazeen, MPB | Vitamin K3, 2-Methyl-1,4-naphthoquinone |
| Chemical Formula | C₁₇H₁₈N₂O₆S | C₁₁H₈O₂ |
| Molecular Weight | 378.4 g/mol | 172.18 g/mol [7] |
| CAS Number | 14451-99-1 | 58-27-5[7] |
| Appearance | White to pale white crystalline powder | Bright yellow crystals[7] |
| Solubility | Insoluble in water | Slightly soluble in water; soluble in ethanol, benzene, and chloroform[7] |
Mechanism of Action
Vitamin K Activity
The primary mechanism of action of MPB is its conversion to menadione, which is then absorbed and metabolized in the liver to menaquinone-4 (MK-4). MK-4 is a vital cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins. The presence of Gla residues is essential for the calcium-binding capacity and subsequent activation of these proteins.
Key vitamin K-dependent proteins include:
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Coagulation Factors: Factors II (prothrombin), VII, IX, and X, which are crucial for the blood coagulation cascade.
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Anticoagulant Proteins: Proteins C, S, and Z, which regulate blood clotting.
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Bone Proteins: Osteocalcin and matrix Gla protein (MGP), which are involved in bone mineralization and the inhibition of vascular calcification.
Anticancer and Anti-inflammatory Effects
Research has shown that menadione exhibits anticancer and anti-inflammatory properties through its interaction with various cellular signaling pathways. These effects are largely attributed to its ability to induce reactive oxygen species (ROS) and modulate key signaling cascades.
3.2.1 Inhibition of NF-κB Signaling
Menadione has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][8] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Menadione has been shown to suppress the activation of the IKK complex, thereby preventing the degradation of IκBα and inhibiting the nuclear translocation of NF-κB.[9][10]
3.2.2 Suppression of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development of various cancers, including colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," leading to its ubiquitination and degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival. Menadione has been shown to suppress the Wnt/β-catenin signaling pathway by decreasing the expression of β-catenin and its downstream targets.[6][11]
Quantitative Data
Toxicity Data
| Compound | Species | Route | LD₅₀ | Reference |
| Menadione | Rat | Oral | 500 mg/kg | [10] |
| Menadione | Mouse | Oral | 500 mg/kg | [7] |
| Menadione Sodium Bisulfite | Rat | Oral | 4507 mg/kg | [12][13] |
| Menadione Sodium Bisulfite | Mouse | Oral | 1570 mg/kg | [12][13] |
| Menadione Dimethylpyrimidinol Bisulfite (MPB) | Chick | Oral (single dose) | Mortality (25%) at 1600 mg/kg menadione equivalent | [8] |
| Menadione Nicotinamide Bisulfite (MNB) | Chick | Oral (single dose) | Mortality (17%) at 1600 mg/kg menadione equivalent | [8] |
Efficacy Data: Prevention of Vitamin K Deficiency
The use of Menadione Dimethylpyrimidinol Bisulfite in animal feed is regulated to ensure efficacy in preventing vitamin K deficiency.
| Species | Maximum Inclusion Level in Complete Feed | Reference |
| Chickens and Turkeys | 2 g/ton | [11][14] |
| Growing and Finishing Swine | 10 g/ton | [11][14] |
A study in chicks demonstrated that MPB and Menadione Nicotinamide Bisulfite (MNB) have equal potency in decreasing prothrombin time, a key indicator of vitamin K status.[8]
Pharmacokinetic Data of Menadione
Data from a study in rabbits following intravenous injection of 75 mg menadiol sodium diphosphate, a menadione precursor.[12]
| Parameter | Plasma | Red Blood Cells |
| Elimination Half-life (t₁/₂) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |
| Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |
| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |
| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |
Experimental Protocols
Representative Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[15][16][17][18]
This protocol provides a general framework for assessing the acute oral toxicity of a substance like MPB.
Objective: To determine the acute oral toxicity of the test substance.
Test System:
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Species: Rat (Sprague-Dawley)
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Sex: Female (generally more sensitive)
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Age: Young adult (8-12 weeks)
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Housing: Housed in appropriate cages with controlled temperature, humidity, and light cycle.
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Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Fasting: Animals are fasted overnight (for rats) prior to dosing.
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Dose Preparation: The test substance is prepared as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
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Dosing: A single dose of the test substance is administered to a group of 3 female rats by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
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Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the next higher dose level is administered to another group of 3 animals.
-
If mortality occurs, the next lower dose level is administered to another group of 3 animals.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ can be estimated based on the mortality data at different dose levels.
Representative Protocol: Determination of MPB in Animal Feed by HPLC[19][20][21]
This protocol outlines a general method for the quantification of MPB in animal feed.
Objective: To determine the concentration of MPB in a feed sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Methanol, water, n-hexane (HPLC grade)
-
Sodium carbonate
-
Analytical balance, vortex mixer, centrifuge
Procedure:
-
Sample Preparation: A representative sample of the feed is finely ground.
-
Extraction: a. Weigh a known amount of the ground feed sample into a centrifuge tube. b. Add a solution of methanol and water and vortex thoroughly to extract the MPB. c. Add a sodium carbonate solution to convert the menadione bisulfite complex to free menadione. d. Add n-hexane and vortex to partition the menadione into the organic layer. e. Centrifuge to separate the layers.
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Analysis: a. Transfer the n-hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of the mobile phase. c. Inject an aliquot of the reconstituted sample into the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
-
Quantification: The concentration of menadione is determined by comparing the peak area of the sample to a calibration curve prepared from menadione standards. The concentration of MPB in the original feed sample can then be calculated.
Representative Protocol: Western Blot for Menadione's Effect on IKK Phosphorylation[22][23][24]
Objective: To assess the effect of menadione on the phosphorylation of IκB kinase (IKK).
Cell Culture:
-
Use a suitable cell line (e.g., macrophages, epithelial cells) that responds to an inflammatory stimulus.
-
Culture cells to approximately 80% confluency.
Procedure:
-
Treatment: a. Pre-treat cells with various concentrations of menadione for a specified time (e.g., 1-4 hours). b. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a short period (e.g., 15-30 minutes) to induce IKK phosphorylation.
-
Cell Lysis: a. Wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated IKK (p-IKK). c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of p-IKK in each sample. Normalize to a loading control (e.g., β-actin or total IKK).
Visualizations
Signaling Pathways
Caption: Menadione inhibits NF-κB activation by suppressing the IKK complex.
Caption: Menadione suppresses Wnt signaling by decreasing β-catenin expression.
Experimental Workflow
Caption: General workflow for the analysis of MPB in animal feed by HPLC.
Applications in Research and Drug Development
While Menadione Dimethylpyrimidinol Bisulfite is primarily used in animal nutrition, the extensive research into its active component, menadione, highlights potential avenues for drug development. It is important to note that most of this research has been conducted with menadione or menadione sodium bisulfite, and further studies are needed to evaluate the specific efficacy and safety of MPB for these applications.
Anticancer Research
Menadione has been investigated as a potential anticancer agent against a variety of cancer cell lines, including those of the lung, oral cavity, and liver.[4][6][9] Its cytotoxic effects are largely attributed to the induction of oxidative stress through the generation of reactive oxygen species, leading to DNA damage and apoptosis.[15] Furthermore, its ability to inhibit the NF-κB and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer, provides additional mechanisms for its antitumor activity.[6][11]
Neurodegenerative Disease Research
Emerging research suggests a potential role for vitamin K in neuroprotection.[16][17][18] Menadione has been shown to cross the blood-brain barrier.[3] Studies using menadione sodium bisulfite have demonstrated its ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[5] The neuroprotective effects may also be linked to its antioxidant properties and its ability to modulate inflammatory pathways in the brain.
Conclusion
Menadione dimethylpyrimidinol bisulfite is a stable and effective source of vitamin K3 for animal nutrition. Its active component, menadione, demonstrates intriguing biological activities, including the modulation of key signaling pathways involved in inflammation and cancer. While the direct application of MPB in human drug development is yet to be explored, the wealth of research on menadione provides a strong rationale for further investigation. Future studies should focus on the specific pharmacokinetic and pharmacodynamic properties of MPB to better understand its potential for therapeutic applications beyond its current use in animal feed.
References
- 1. [Comparison of the biological activity and stability of menadione and menadiol in male chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Role of Vitamins in Preventing Neurodegenerative Diseases: Comprehensive Review on Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menadione - Wikipedia [en.wikipedia.org]
- 4. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menadione sodium bisulfite inhibits the toxic aggregation of amyloid-β(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Menadione nicotinamide bisulfite is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menadione (Vitamin K3) induces apoptosis of human oral cancer cells and reduces their metastatic potential by modulating the expression of epithelial to mesenchymal transition markers and inhibiting migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. aafco.org [aafco.org]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Vitamins in Neurodegenerative Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Exploration of the Role of Vitamins in Preventing Neurodegenerative Diseases: Comprehensive Review on Preclinical and Clinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
